molecular formula C6H14O6 B583711 Mannitol CAS No. 287100-73-6

Mannitol

Cat. No.: B583711
CAS No.: 287100-73-6
M. Wt: 183.164
InChI Key: FBPFZTCFMRRESA-NENHMXJQSA-N
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Description

Mannitol is a naturally occurring six-carbon sugar alcohol. It is used as a sweetener and medication due to its properties of being a natural sweetener with a low metabolism and no glycemic index . It is poorly absorbed by the intestines and is used to decrease pressure in the eyes, as in glaucoma, and to lower increased intracranial pressure .


Synthesis Analysis

This compound can be produced through various methods including chemical synthesis, extraction from plants, and biotechnological production . The biotechnological production of this compound has received considerable attention due to its known advantages over chemical synthesis and extraction from plants . In the chemical synthesis process, this compound is synthesized by the hydrogenation of d-glucose/d-fructose mixtures in aqueous solutions at high temperature (120–160 °C) using raney-nickel as a catalyst and hydrogen gas as a reducing agent .


Molecular Structure Analysis

This compound is a hexahydric alcohol, and its chemical structure is similar to sorbitol except for the orientation of hydroxyl groups at the C-2 position . It has a molecular formula of C6H14O6 and a molecular weight of 182.17 g/mol .


Chemical Reactions Analysis

The hydroxyl groups within this compound are prone to substitution, esterification, and condensation reactions, thereby generating a series of biologically active derivatives or their intermediates .


Physical and Chemical Properties Analysis

This compound is stable and rarely reacts with other ingredients. It has a melting point between 165–168 °C and a boiling point between 290–295 °C. It has a caloric value of 1.99 kcal/g and a relative density of 1.49 (25 °C) .

Scientific Research Applications

  • Neurological Applications : Mannitol is used in treating acute stroke due to its properties as an osmotic agent and free radical scavenger, potentially reducing edema and tissue damage. However, evidence from randomized clinical trials regarding its efficacy in reducing case fatality and dependency after acute ischemic stroke or cerebral parenchymal hemorrhage is insufficient (Bereczki et al., 2000), (Bereczki et al., 2008), (Bereczki et al., 2001).

  • Immunological Impact : this compound can modulate the immune system, specifically upregulating monocyte HLA-DR and CD11b expression on monocytes and neutrophils, and inhibiting neutrophil apoptosis. These effects suggest direct interactions with immune cells, warranting further evaluation of this compound's immunomodulating actions (Turina et al., 2008).

  • Production by Lactic Acid Bacteria : this compound is produced by lactic acid bacteria, serving as a non-metabolizable sweetener and antioxidant in functional foods. Heterofermentative lactic acid bacteria produce large amounts using fructose as an electron acceptor, while homofermentative bacteria produce smaller amounts (Wisselink et al., 2002).

  • Impact on Renal Function : A study evaluating this compound versus placebo during partial nephrectomy found no significant benefit of this compound infusion on renal function outcomes. This suggests that its routine use in patients with normal preoperative renal function may not be warranted (Spaliviero et al., 2018).

  • Biotechnological Production : Recent advances in the biotechnological production of this compound, including microbial and enzymatic manufacturing methods, have been explored due to its desirable properties and applications across various industries (Song & Vieille, 2009), (Saha & Racine, 2011).

  • Photosynthetic Biosynthesis : Engineering of photosynthetic this compound biosynthesis from CO2 in cyanobacteria highlights a novel approach for the sustainable production of this compound, redirecting metabolic flux towards this compound under conditions where glycogen normally accumulates (Jacobsen & Frigaard, 2014).

  • Glucose Metabolism : this compound has been found to modulate glucose uptake ex vivo and suppress intestinal glucose absorption in normal and type 2 diabetic rats, suggesting its potential as a dietary supplement for controlling postprandial blood glucose levels (Chukwuma et al., 2019).

Mechanism of Action

Mannitol increases urinary output by inhibiting tubular reabsorption of water and electrolytes. It raises the osmotic pressure of the plasma allowing water to be drawn out of body tissues . It is also used to reduce swelling and pressure inside the eye or around the brain .

Future Directions

The increasing demand for mannitol has spurred many studies of its production. Recent advances in improving the economical efficiency of microbial production of this compound include utilization of low-cost substrates, strain development for high this compound yield, and process regulation strategies for high productivity . In situ this compound production represents a novel approach to decrease the sugar content in food and beverages .

Properties

IUPAC Name

(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1
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InChI Key

FBPFZTCFMRRESA-KVTDHHQDSA-N
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Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O
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Molecular Formula

C6H14O6
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DSSTOX Substance ID

DTXSID1023235, DTXSID30858955
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Molecular Weight

182.17 g/mol
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Physical Description

D-mannitol appears as odorless white crystalline powder or free-flowing granules. Sweet taste. (NTP, 1992), Dry Powder; Other Solid, White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid
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Boiling Point

563 °F at 3.5 mmHg (NTP, 1992), 290-295 °C at 3.50E+00 mm Hg, 290-295 °C @ 3.5 mm Hg, 290.00 to 295.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 300 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), 1 g in about 5.5 ml water; more sol in hot water; insol in ether; sol in pyridine, aniline; sol in aq soln of alkalies; 1 g dissolves in 18 ml glycerol (density 1.24); 1 g dissolves in about 83 ml alc, In water, 2.16X10+5 mg/l @ 25 °C, 216 mg/mL at 25 °C
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Density

1.489 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.52 @ 20 °C
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Mechanism of Action

Mannitol is an osmotic diuretic that is metabolically inert in humans and occurs naturally, as a sugar or sugar alcohol, in fruits and vegetables. Mannitol elevates blood plasma osmolality, resulting in enhanced flow of water from tissues, including the brain and cerebrospinal fluid, into interstitial fluid and plasma. As a result, cerebral edema, elevated intracranial pressure, and cerebrospinal fluid volume and pressure may be reduced. As a diurectic mannitol induces diuresis because it is not reabsorbed in the renal tubule, thereby increasing the osmolality of the glomerular filtrate, facilitating excretion of water, and inhibiting the renal tubular reabsorption of sodium, chloride, and other solutes. Mannitol promotes the urinary excretion of toxic materials and protects against nephrotoxicity by preventing the concentration of toxic substances in the tubular fluid. As an Antiglaucoma agent mannitol levates blood plasma osmolarity, resulting in enhanced flow of water from the eye into plasma and a consequent reduction in intraocular pressure. As a renal function diagnostic aid mannitol is freely filtered by the glomeruli with less than 10% tubular reabsorption. Therefore, its urinary excretion rate may serve as a measurement of glomerular filtration rate (GFR). The exact mechanism of action of inhaled mannitol in the symptomatic maintenance treatment of cystic fibrosis remains unclear. It is hypothesized that mannitol produces an osmotic gradient across the airway epithelium that draws fluid into the extracellular space and alters the properties of the airway surface mucus layer, allowing easier mucociliary clearance., MANNITOL IS.../USED/ IN PROPHYLAXIS OF ACUTE RENAL FAILURE. IT IS USED FOR THIS PURPOSE IN CONDITIONS AS DIVERSE AS CARDIOVASCULAR OPERATIONS, SEVERE TRAUMATIC INJURY, OPERATIONS IN THE PRESENCE OF SEVERE JAUNDICE, AND MGMNT OF HEMOLYTIC TRANSFUSION REACTIONS. IN EACH OF THESE CONDITIONS, A PRECIPITOUS FALL IN THE FLOW OF URINE MAY BE ANTICIPATED EITHER AS THE RESULT OF AN ACUTELY REDUCED FILTRATION RATE OR FROM ACUTE CHANGES IN TUBULAR PERMEABILITY. THE LATTER MAY BE CONSEQUENCE OF THE PRESENCE OF NOXIOUS AGENT WITHIN THE TUBULAR FLUID IN EXCESSIVELY HIGH CONCN, IN SOME INSTANCES SUFFICIENT TO RESULT IN ACTUAL PRECIPITATION. IN THESE SITUATIONS, MANNITOL EXERTS OSMOTIC EFFECT WITHIN THE TUBULAR FLUID, INHIBITS WATER REABSORPTION, & MAINTAINS THE RATE OF URINE FLOW. ...CONCN OF TOXIC AGENT WITHIN TUBULAR FLUID DOES NOT REACH EXCESSIVELY HIGH LEVELS THAT OTHERWISE WOULD HAVE BEEN ACHIEVED BY MORE COMPLETE REABSORPTION OF WATER., ...EVEN THOUGH /GLOMERULAR/ FILTRATION RATE IS REDUCED, MANNITOL IS STILL FILTERED @ GLOMERULUS. THE TUBULAR IMPERMEABILITY TO MANNITOL IS NOT ALTERED BY ACUTE RENAL ISCHEMIA OF SHORT DURATION. HENCE, THE MANNITOL THAT IS FILTERED IS ALSO EXCRETED IN THE VOIDED URINE. UNREABSORBED SOLUTE LIMITS BACK DIFFUSION OF WATER. ...URINE VOL CAN BE MAINTAINED EVEN IN PRESENCE OF DECR GLOMERULAR FILTRATION.
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Color/Form

Orthorhombic needles from alc, WHITE, CRYSTALLINE POWDER OR FREE FLOWING GRANULES

CAS No.

69-65-8, 87-78-5
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Melting Point

331 to 334 °F (NTP, 1992), 166-168 °C, 166 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/714
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mannitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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